molecular formula C9H9ClO B15128189 2-(3-Chlorophenyl)-3-methyloxirane

2-(3-Chlorophenyl)-3-methyloxirane

Cat. No.: B15128189
M. Wt: 168.62 g/mol
InChI Key: GXEJBHVLGLPIFE-UHFFFAOYSA-N
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Description

2-(3-Chlorophenyl)-3-methyloxirane is an epoxide compound featuring a chlorinated aromatic ring and a methyl group on the oxirane (epoxide) ring.

Properties

Molecular Formula

C9H9ClO

Molecular Weight

168.62 g/mol

IUPAC Name

2-(3-chlorophenyl)-3-methyloxirane

InChI

InChI=1S/C9H9ClO/c1-6-9(11-6)7-3-2-4-8(10)5-7/h2-6,9H,1H3

InChI Key

GXEJBHVLGLPIFE-UHFFFAOYSA-N

Canonical SMILES

CC1C(O1)C2=CC(=CC=C2)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Chlorophenyl)-3-methyloxirane typically involves the epoxidation of alkenes. One common method is the reaction of 3-chlorostyrene with a peracid, such as m-chloroperbenzoic acid (m-CPBA), under mild conditions. The reaction proceeds via the formation of an epoxide intermediate, which is then isolated and purified.

Industrial Production Methods

In an industrial setting, the production of 2-(3-Chlorophenyl)-3-methyloxirane can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts, such as titanium-based catalysts, can further enhance the efficiency of the epoxidation process.

Chemical Reactions Analysis

Types of Reactions

2-(3-Chlorophenyl)-3-methyloxirane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding diols or ketones.

    Reduction: Reduction reactions can convert the epoxide ring to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of different substituted products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines, thiols, and halides can react with the oxirane ring under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of diols or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(3-Chlorophenyl)-3-methyloxirane has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used to study enzyme-catalyzed epoxidation reactions.

    Industry: The compound is used in the production of polymers and resins, where its reactive epoxide group can undergo polymerization reactions.

Mechanism of Action

The mechanism of action of 2-(3-Chlorophenyl)-3-methyloxirane involves its reactivity as an epoxide. The strained three-membered ring is highly reactive and can undergo ring-opening reactions with various nucleophiles. This reactivity is exploited in organic synthesis to form a wide range of products. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares 2-(3-Chlorophenyl)-3-methyloxirane with similar compounds based on substituents, molecular formulas, and molecular weights:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key References
2-(3-Chlorophenyl)-3-methyloxirane 3-Cl-C₆H₄, 3-CH₃ (oxirane) C₉H₉ClO ~168.62*
2-(3-Chlorophenyl)oxirane 3-Cl-C₆H₄ (oxirane) C₈H₇ClO 154.59
2-(4-Methoxyphenyl)-3-methyloxirane 4-OCH₃-C₆H₄, 3-CH₃ (oxirane) C₁₀H₁₂O₂ 164.20
2-(3-Methylphenyl)oxirane 3-CH₃-C₆H₄ (oxirane) C₉H₁₀O 134.18
Ethyl 3-(3-chlorophenyl)-3-methyloxirane-2-carboxylate 3-Cl-C₆H₄, 3-CH₃, ester group C₁₂H₁₃ClO₃ 240.68

*Calculated based on atomic masses (C:12.01, H:1.01, Cl:35.45, O:16.00).

Key Observations :

  • The methyl group at the 3-position of the oxirane ring adds steric bulk, which may slow down reactions compared to unsubstituted oxiranes . Methoxy vs. Chloro: The 4-methoxy analog (2-(4-Methoxyphenyl)-3-methyloxirane) has a lower molecular weight and electron-donating methoxy group, which could reduce oxirane ring reactivity compared to the electron-withdrawing chloro substituent .
  • Derivatives :
    • The ethyl carboxylate derivative (Ethyl 3-(3-chlorophenyl)-3-methyloxirane-2-carboxylate) demonstrates how functionalization at the oxirane ring (e.g., ester groups) significantly increases molecular weight and alters solubility/reactivity .

Structural Insights from Crystallography

  • Crystal Packing :
    • In the structurally related compound 3-(3-Chlorophenyl)-N-phenyloxirane-2-carboxamide, the oxirane ring adopts a planar conformation stabilized by intermolecular hydrogen bonds involving the carboxamide group . This suggests that substituents on the oxirane ring can significantly influence solid-state packing and stability.

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